DL-Methionine sulfoxide

Vue d'ensemble

Description

L-methionine (R)-S-oxide is the (R)-oxido diastereomer of L-methionine S-oxide. It has a role as an Escherichia coli metabolite. It is an enantiomer of a D-methionine (S)-S-oxide. It is a tautomer of a L-methionine (R)-S-oxide zwitterion.

Methionine sulfoxide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

L-Methionine (R)-S-oxide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Mécanisme D'action

Target of Action

Methionine sulfoxide (MetO) primarily targets proteins in the body, specifically those containing methionine residues . The sulfur-containing amino acids methionine and cysteine are more easily oxidized than other amino acids . The oxidation of methionine results in methionine sulfoxide or methionine sulfone .

Mode of Action

Methionine sulfoxide interacts with its targets through a process known as oxidation. This process is reversible by enzymatic action, specifically by enzymes in the methionine sulfoxide reductase (Msr) family of enzymes . The three known methionine sulfoxide reductases are MsrA, MsrB, and fRmsr . Oxidation of methionine results in a mixture of the two diastereomers methionine-S-sulfoxide and methionine-R-sulfoxide, which are reduced by MsrA and MsrB, respectively .

Biochemical Pathways

Methionine sulfoxide is involved in complex metabolic pathways including the methionine cycle, the transsulfuration pathway, and polyamine biosynthesis . When the intake of methionine is increased, substrate flux through the transmethylation pathway decreases, and flux through the transsulfuration pathway increases .

Pharmacokinetics

It is known that methionine sulfoxide is formed post-translationally . The levels of methionine sulfoxide are dependent on the redox status in the cell or organ .

Result of Action

The oxidation of methionine residues in tissue proteins can cause them to misfold or otherwise render them dysfunctional . Uniquely, the methionine sulfoxide reductase (Msr) group of enzymes act with thioredoxin to catalyze the enzymatic reduction and repair of oxidized methionine residues . Moreover, levels of methionine sulfoxide reductase A (MsrA) decline in aging tissues in mice and in association with age-related disease in humans .

Action Environment

The levels of methionine sulfoxide are usually elevated under oxidative-stress conditions, aging, inflammation, and oxidative-stress related diseases . The regulation of the level of MetO is mediated through the ubiquitous and evolutionary conserved methionine sulfoxide reductase (Msr) system and its associated redox molecules .

Analyse Biochimique

Biochemical Properties

Methionine sulfoxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, methionine sulfoxide reductase A (MsrA) is an enzyme that reduces oxidatively-damaged methionine . Methionine sulfoxide can regulate metabolic processes, the innate immune system, and digestive functioning in mammals . It also intervenes in lipid metabolism, activation of endogenous antioxidant enzymes such as methionine sulfoxide reductase A, and the biosynthesis of glutathione to counteract oxidative stress .

Cellular Effects

Methionine sulfoxide has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The function and structure of proteins that undergo this post-translational modification may be altered, causing them to affect cellular function .

Molecular Mechanism

Methionine sulfoxide exerts its effects at the molecular level through various mechanisms. Methionine oxidation results in the formation of a mixture of two diastereomeric forms of methionine sulfoxide, which can be reduced back to methionine by methionine sulfoxide reductases (Msrs) A (MsrA) and B (MsrB) .

Temporal Effects in Laboratory Settings

The effects of methionine sulfoxide change over time in laboratory settings. The levels of methionine sulfoxide are dependent on the redox status in the cell or organ, and they are usually elevated under oxidative-stress conditions, aging, inflammation, and oxidative-stress related diseases .

Dosage Effects in Animal Models

In animal models, the effects of methionine sulfoxide vary with different dosages. Early-adult methionine restriction extends lifespan in Drosophila . Methionine restriction during the first four weeks of adult life robustly extends lifespan .

Metabolic Pathways

Methionine sulfoxide is involved in various metabolic pathways. It is the precursor for cellular methylation and the synthesis of cysteine, and can thus decrease the dietary cysteine requirement . Methionine metabolism involves transmethylation, remethylation, transsulfuration, and transamination pathways .

Transport and Distribution

Methionine sulfoxide is transported and distributed within cells and tissues. The levels of methionine sulfoxide are dependent on the redox status in the cell or organ .

Subcellular Localization

The subcellular localization of methionine sulfoxide and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Activité Biologique

DL-Methionine sulfoxide (MetO) is an oxidized derivative of the amino acid methionine, arising from the reaction of methionine with reactive oxygen species (ROS). This compound exists as two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. The biological activity of MetO is significant, particularly in the context of oxidative stress, protein function, and cellular repair mechanisms.

The oxidation of methionine to MetO is a critical post-translational modification that can influence protein function. Methionine residues are particularly susceptible to oxidation due to the presence of sulfur, which can lead to misfolding or loss of protein activity. The body has developed enzymatic systems, primarily methionine sulfoxide reductases (Msrs), to reverse this modification and restore protein function.

Enzymatic Reduction

The Msr family consists of two main types:

- MsrA : Reduces methionine-S-sulfoxide.

- MsrB : Reduces methionine-R-sulfoxide.

These enzymes play a crucial role in maintaining cellular redox homeostasis and protecting against oxidative damage by converting oxidized methionines back to their functional forms. The reduction process is vital for cellular survival, especially under conditions of oxidative stress.

Biological Significance

The biological significance of MetO includes its role as a biomarker for oxidative stress and its involvement in various physiological processes:

- Oxidative Stress Response : Elevated levels of MetO correlate with increased oxidative stress, serving as an indicator for cellular damage.

- Protein Function Regulation : Methionine oxidation can regulate the activity of several proteins, including calmodulin and ribosomal proteins, affecting processes such as calcium signaling and protein synthesis.

- Cellular Repair Mechanisms : The Msr system's ability to repair oxidized proteins is critical for cellular integrity and function.

Case Studies

- Oxidative Stress in Mammalian Cells :

- Impact on Protein Function :

Data Tables

| Enzyme | Function | Specificity | Gene Name | Molecular Weight (Da) |

|---|---|---|---|---|

| MsrA | Reduces Met-S-O | Specific for Met-S-O | MSRA | 21,737.41 |

| MsrB | Reduces Met-R-O | Specific for Met-R-O | MSRB | 19,536.06 |

Applications De Recherche Scientifique

Biochemical Applications

1.1 Antioxidant Properties

DL-Methionine sulfoxide plays a crucial role in cellular defense against oxidative stress. It can act as a substrate for methionine sulfoxide reductases (MsrA and MsrB), enzymes that reduce Met-O back to methionine, thereby restoring its antioxidant capacity. This reduction is particularly important in protecting proteins from oxidative damage during stress conditions .

1.2 Protein Stability and Function

Research has shown that methionine residues in proteins can be oxidized to Met-O, affecting protein stability and function. The reversible oxidation of methionine is vital for regulating protein activity under oxidative stress . For example, the mitochondrial methionine sulfoxide reductase 2 (Mxr2) has been identified to restore the activity of oxidatively modified proteins like Mge1 by reducing Met-O back to methionine .

Nutritional Applications

2.1 Dietary Supplementation

this compound is utilized in dietary supplements due to its potential health benefits. Studies indicate that it may enhance the bioavailability of methionine when ingested, as evidenced by increased plasma levels following consumption . This property makes it a candidate for improving amino acid profiles in various dietary formulations.

2.2 Role in Aging and Health

Research suggests that the metabolism of methionine and its oxidized forms may be linked to aging processes and age-related diseases. Methionine sulfoxide levels have been associated with oxidative stress markers in conditions like diabetes and renal failure, indicating its potential as a biomarker for these diseases .

Clinical Applications

3.1 Biomarker for Disease

Methionine sulfoxide has been studied as a potential biomarker for various diseases characterized by oxidative stress, such as diabetes and neurodegenerative disorders. Elevated levels of Met-O have been found in patients with these conditions, suggesting that monitoring Met-O could provide insights into disease progression and severity .

3.2 Therapeutic Potential

The ability of this compound to modulate redox states in cells presents therapeutic possibilities. For instance, enhancing the activity of MsrA and MsrB could be a strategy for developing treatments aimed at reducing oxidative damage in tissues affected by chronic diseases .

Research Findings and Case Studies

Propriétés

Numéro CAS |

62697-73-8 |

|---|---|

Formule moléculaire |

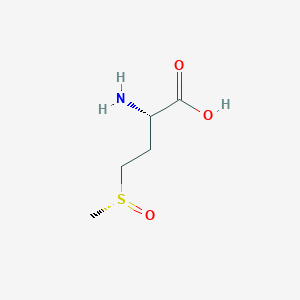

C5H11NO3S |

Poids moléculaire |

165.21 g/mol |

Nom IUPAC |

(2S)-2-amino-4-[(R)-methylsulfinyl]butanoic acid |

InChI |

InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10+/m0/s1 |

Clé InChI |

QEFRNWWLZKMPFJ-ZXPFJRLXSA-N |

SMILES |

CS(=O)CCC(C(=O)O)N |

SMILES isomérique |

C[S@@](=O)CC[C@@H](C(=O)O)N |

SMILES canonique |

CS(=O)CCC(C(=O)O)N |

melting_point |

232-234°C |

Key on ui other cas no. |

454-41-1 62697-73-8 |

Description physique |

Solid |

Pictogrammes |

Irritant |

Synonymes |

methionine sulfoxide methionine sulfoxide, (+-)-isomer methionine sulfoxide, (2R)-isomer methionine sulfoxide, (2S)-isomer methionine sulfoxide, (R-(R*,S*))-isomer methionine sulfoxide, (S-(R*,S*))-isomer methionine sulfoxide, 35S-labeled, (+-)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the oxidation of methionine residues affect protein function?

A1: Oxidation of methionine to methionine sulfoxide can lead to changes in protein conformation and activity, often resulting in protein inactivation. [] For example, oxidation of specific methionine residues in calmodulin, a calcium-binding protein, disrupts its ability to activate the plasma membrane Ca-ATPase. []

Q2: Can this oxidative damage be reversed?

A2: Yes, methionine sulfoxide reductases (Msrs) catalyze the reduction of methionine sulfoxide back to methionine, using thioredoxin as a reductant. [, , , ] This highlights their importance in cellular defense against oxidative stress and in regulating protein function.

Q3: Are there different types of Msrs?

A3: Two main classes of Msrs exist: MsrA and MsrB. These enzymes exhibit stereospecificity, with MsrA reducing the S-isomer and MsrB reducing the R-isomer of methionine sulfoxide. [, , , ]

Q4: Do Msrs exhibit any substrate preference regarding protein structure?

A4: Research suggests that Msrs preferentially reduce methionine sulfoxide in unfolded proteins compared to their folded counterparts. [] This suggests a role for Msrs in protein folding and quality control within the cell.

Q5: What is the role of methionine sulfoxide reductases in bacterial pathogenesis?

A5: Some bacteria, like Staphylococcus aureus, utilize Msrs to defend themselves against the oxidative stress generated by the host immune system. [] Studies show that bacteria lacking Msrs are more susceptible to killing by neutrophils and are less virulent in infection models. []

Q6: Are there other enzymatic systems involved in methionine sulfoxide reduction?

A6: In addition to MsrA and MsrB, some bacteria possess molybdenum-containing enzymes that can reduce both free and protein-bound methionine sulfoxide. [] Furthermore, research has identified the DMSO reductase complex DmsABC in Escherichia coli as capable of reducing the R-isomer of methionine sulfoxide, particularly under stress conditions. []

Q7: What is the molecular formula and weight of methionine sulfoxide?

A7: Methionine sulfoxide has a molecular formula of C5H11NO3S and a molecular weight of 165.2 g/mol.

Q8: What are the spectroscopic characteristics of methionine sulfoxide?

A8: While the provided abstracts do not delve into specific spectroscopic data for methionine sulfoxide, techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize its structure and differentiate it from methionine. [, , , , ]

Q9: How stable is methionine sulfoxide under different conditions?

A9: The stability of methionine sulfoxide can vary depending on factors like pH, temperature, and the presence of reducing agents. For example, exposure to strong reducing agents like titanium tetrachloride (TiCl4) can reduce methionine sulfoxide back to methionine. []

Q10: How does the presence of other amino acids impact the reduction of methionine sulfoxide?

A10: The presence of other oxidizable or reducible amino acids, such as cysteine residues forming disulfide bonds, can complicate the selective reduction of methionine sulfoxide. []

Q11: What is the catalytic mechanism of Msrs?

A11: Msrs employ a catalytic mechanism involving sulfenic acid chemistry. [, ] This involves the formation of a sulfenic acid intermediate on the catalytic cysteine residue of the Msr, followed by the formation of an intramolecular disulfide bond, and finally, reduction of the disulfide bond by thioredoxin. [, ]

Q12: How efficient are the different steps in the Msr catalytic cycle?

A12: Studies on Neisseria meningitidis MsrA indicate that the formation of the sulfenic acid intermediate is highly efficient, suggesting catalytic assistance from surrounding amino acid residues. []

Q13: How do the kinetic parameters of MsrA and MsrB compare?

A13: Research suggests that MsrA generally exhibits a higher turnover rate than MsrB, indicating faster catalytic activity. []

Q14: Have computational methods been used to study methionine sulfoxide and Msrs?

A14: Yes, computational techniques like molecular dynamics simulations and quantum mechanical calculations can provide insights into the structure, dynamics, and interactions of Msrs with methionine sulfoxide. [] These methods can help elucidate the factors governing Msr activity and aid in the design of molecules that modulate their function.

Q15: How do structural modifications of Msrs affect their activity?

A15: Mutations in the conserved CFWG motif of MsrA, particularly the cysteine residue, abolish enzyme activity, highlighting its critical role in catalysis. []

Q16: What is the impact of the resolving cysteine residues in MsrB3?

A16: MsrB3, a mammalian Msr, requires both of its resolving cysteine residues for full enzymatic activity and efficient recycling by thioredoxin. []

Q17: What are the challenges in maintaining the stability of methionine sulfoxide?

A17: Methionine sulfoxide can be prone to further oxidation to methionine sulfone, especially under harsh oxidizing conditions. [] This can complicate the accurate measurement of methionine sulfoxide levels in biological samples.

Q18: How can artificial methionine oxidation be minimized during sample preparation?

A18: Anaerobic conditions and enzymatic hydrolysis are crucial for minimizing artificial methionine oxidation during sample preparation for the analysis of methionine sulfoxide in food products. []

Q19: What is known about the absorption and metabolism of methionine sulfoxide in mammals?

A20: Studies in rats demonstrate that methionine sulfoxide is absorbed in the small intestine and can be reduced to methionine in vivo. [, ]

Q20: What are the effects of methionine sulfoxide on Alzheimer's disease?

A21: Research suggests that a decline in MsrA activity in the brain might contribute to the pathogenesis of Alzheimer's disease by impairing the antioxidant defenses and increasing the oxidation of critical proteins in neurons. [, ]

Q21: Can modulating MsrA activity affect Alzheimer's disease progression?

A22: Studies in a mouse model of Alzheimer's disease show that reducing MsrA activity increases the levels of soluble amyloid-beta (Aβ), a key protein implicated in the disease. [] This suggests that enhancing MsrA activity could potentially be beneficial in delaying disease progression.

A21: Information on specific resistance mechanisms related to methionine sulfoxide or Msrs is not extensively covered in the provided research.

Q22: What is the toxicity profile of poly-L-methionine sulfoxide?

A24: Poly-L-methionine sulfoxide, a water-soluble polymer containing the sulfoxide moiety, has shown low toxicity in mice, with no adverse effects observed at doses up to 2 g/kg body weight. []

A22: The provided research primarily focuses on the fundamental biological roles and chemical properties of methionine sulfoxide and Msrs, with limited information on specific drug delivery and targeting strategies.

A22: While not directly addressed, the development of sensitive and specific analytical methods to quantify methionine sulfoxide levels could potentially serve as biomarkers for oxidative stress and disease progression.

Q23: What analytical techniques are commonly used to study methionine sulfoxide?

A27: Mass spectrometry, often coupled with high-performance liquid chromatography (HPLC) or micellar electrokinetic chromatography (MEKC), is a powerful tool for identifying and quantifying methionine sulfoxide in complex biological samples. [, , , , ]

Q24: How can artificial oxidation be monitored during methionine sulfoxide analysis?

A28: Co-incubating samples with a stable isotope-labeled methionine probe (e.g., [2H8]methionine) allows for monitoring and correcting for any artificial methionine oxidation during sample processing. []

A24: The provided research does not contain specific information on the environmental impact or degradation of methionine sulfoxide.

Q25: What is the solubility of poly-L-methionine sulfoxide?

A30: Poly-L-methionine sulfoxide exhibits high solubility in water, making it a potential candidate for drug delivery applications. []

Q26: What parameters are essential for validating analytical methods for methionine sulfoxide quantification?

A31: Analytical method validation for methionine sulfoxide quantification should include assessments of linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.